Aclarador óptico 135

Descripción general

Descripción

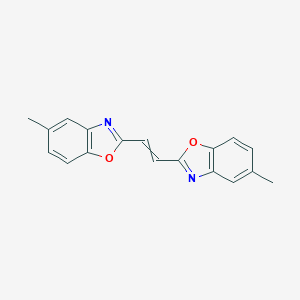

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Applications

1. Chromatography

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-] is notably utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. A specific method involves using a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile and water. This method allows for the effective isolation of impurities and is scalable for preparative separations .

Table 1: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile + Water |

| pH Adjustment | Replace phosphoric acid with formic acid for MS compatibility |

| Particle Size | 3 µm for fast UPLC |

Pharmaceutical Applications

2. Drug Development

Benzoxazole derivatives are explored for their potential therapeutic effects. The compound's structure allows for modifications that can enhance biological activity against various diseases. Research indicates that benzoxazole derivatives exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of various benzoxazole derivatives against common pathogens. The results demonstrated that certain modifications to the benzoxazole structure significantly increased efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. This highlights the potential of benzoxazole as a scaffold for developing new antibiotics.

Material Science Applications

3. Fluorescent Brighteners

Benzoxazole compounds are also employed as fluorescent brighteners in plastics and textiles. Their ability to absorb ultraviolet light and emit visible light makes them valuable in enhancing the brightness of materials . The compound's stability under various environmental conditions is crucial for its effectiveness in commercial applications.

Environmental Applications

4. Water Treatment

Research has indicated that benzoxazole compounds can be utilized in water purification processes due to their ability to interact with pollutants. Their chemical properties allow them to act as adsorbents or catalysts in removing contaminants from water sources .

Mecanismo De Acción

Target of Action

Fluorescent Brightener 135, also known as Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl- or C.I. Fluorescent Brightener 135, primarily targets textile materials . It is applied to these materials to enhance their appearance by increasing their brightness .

Mode of Action

Fluorescent Brightener 135 operates by absorbing short-wavelength electromagnetic radiation, which is invisible to the human eye (300-400 nm), and converting it into visible light of longer wavelength (between 400 and 500 nm). This emitted light appears as violet, pure blue, or greenish-blue . This process is known as fluorescence .

Biochemical Pathways

The compound’s mode of action suggests that it interacts with the light absorption and emission pathways of the textile materials to which it is applied .

Result of Action

The primary result of Fluorescent Brightener 135’s action is the enhancement of the appearance of textile materials. It increases the whiteness and brightness of these materials, making intrinsically yellow/orange materials look less so . This is achieved by compensating the deficit in blue and purple light reflected by the material, with the blue and purple optical emission of the fluorophore .

Action Environment

The efficacy and stability of Fluorescent Brightener 135 can be influenced by various environmental factors. For instance, the stilbene derivatives, a class of compounds to which Fluorescent Brightener 135 belongs, are subject to fading upon prolonged exposure to UV light due to the formation of optically inactive cis-stilbenes . They are also degraded by oxygen in air, like most dye colorants .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is a milky white slurry with good dispersibility and is neutral . It is insoluble in water but soluble in DMF and ethanol

Cellular Effects

Some studies have shown that similar optical brighteners can have noticeable effects on the growth, locomotion, and reproduction of certain organisms, such as the nematode Caenorhabditis elegans . These effects were more noticeable with respect to lethality .

Molecular Mechanism

It is known that the compound functions as an optical brightener dye

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Dosage Effects in Animal Models

Some studies have shown that similar optical brighteners can have noticeable effects on the growth, locomotion, and reproduction of certain organisms, such as the nematode Caenorhabditis elegans . These effects were more noticeable with respect to lethality .

Actividad Biológica

Benzoxazole derivatives, including Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including antibacterial, anticancer, anti-inflammatory, and antiviral applications. This article delves into the biological activity of this compound, supported by data tables and case studies.

- CAS Number: 1041-00-5

- Molecular Formula: C18H14N2O2

- Molecular Weight: 290.322 g/mol

- LogP: 4.26

- InChI Key: VKRZNAWSCAUDRQ-UHFFFAOYSA-N

Antibacterial Activity

Benzoxazole derivatives have demonstrated significant antibacterial properties. For instance, studies have shown that certain benzoxazole compounds exhibit activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Xanthomonas oryzae pv. oryzicola | 47.6 mg/L |

| Compound 1 | Xanthomonas citri subsp. citri | 36.8 mg/L |

| Compound 2 | Xanthomonas oryzae pv. oryzae | 100 mg/L (52.4% inhibition) |

These compounds inhibit bacterial reproduction by up-regulating succinate dehydrogenase during oxidative phosphorylation .

Anticancer Activity

The anticancer potential of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-, has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (breast) | 10.5 | |

| A549 (lung) | 15.3 | |

| HepG2 (liver) | 12.0 | |

| PC3 (prostate) | 9.8 |

These findings indicate that the benzoxazole moiety is crucial for delivering potent anticancer activity, as modifications to its structure often result in reduced efficacy .

Anti-inflammatory Activity

Benzoxazole derivatives have also been shown to possess anti-inflammatory properties, particularly in conditions mediated by cyclooxygenase-2 (COX-2). Research indicates that these compounds can significantly reduce inflammatory markers in various models of inflammation .

Case Studies

-

Study on LDL Cholesterol Reduction:

A study demonstrated that a derivative of benzoxazole significantly lowered LDL cholesterol levels in mice on a high-fat diet after administration at a dose of 3 mg/kg. The reduction ranged from 20% to 25%, highlighting its potential as a therapeutic agent for hyperlipidemia . -

Cytotoxicity Against Cancer Cell Lines:

In vitro studies assessed the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The results showed moderate to significant cytotoxicity across various types of cancer cells, indicating a broad spectrum of anticancer activity .

Propiedades

IUPAC Name |

5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRZNAWSCAUDRQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=NC4=C(O3)C=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236908 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17233-65-7, 1041-00-5, 12224-12-3 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17233-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis(5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2,2'-vinylenebis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.